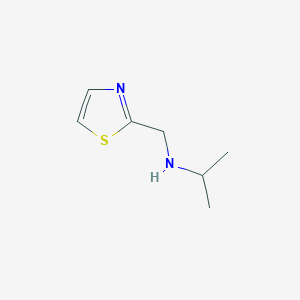![molecular formula C7H14N2 B15053040 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure without the need for complex starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photocatalytic Minisci-like conditions has been explored to introduce various functional groups at the bridgehead position, enhancing the compound’s versatility for industrial applications .
化学反応の分析
Types of Reactions
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the bicyclic structure.
Substitution: Various substitution reactions can be performed to introduce different substituents at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other nitrogen-containing derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
作用機序
The mechanism of action of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and resulting in various physiological effects . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane include other diazabicycloheptanes, such as:
- 3,6-Diazabicyclo[3.1.1]heptane
- 6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
What sets this compound apart from its analogs is the presence of the ethyl group at the 3-position. This modification can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications .
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
3-ethyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-4-6-3-7(5-9)8-6/h6-8H,2-5H2,1H3 |
InChIキー |
XPHVDWZJUKRWNB-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2CC(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


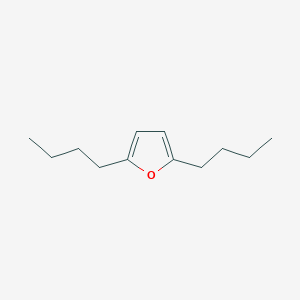
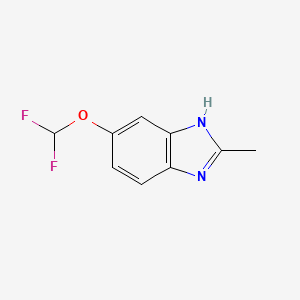

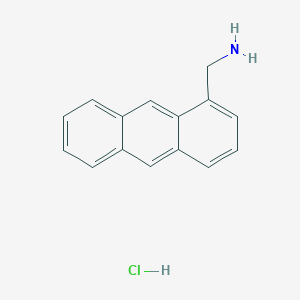
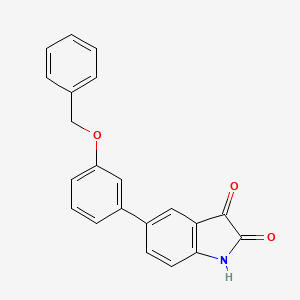
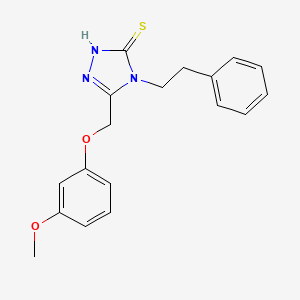
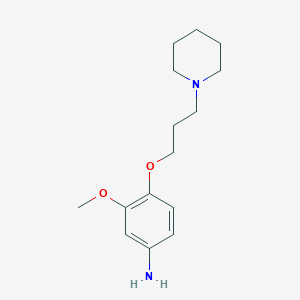


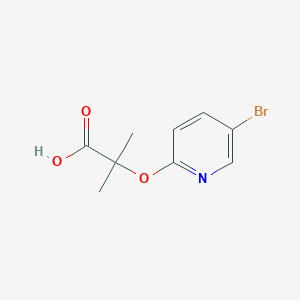

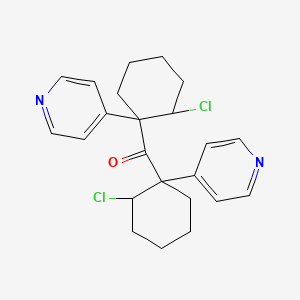
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
